N-Methyl-N,N'-bis(4-methoxyphenyl)formamidine
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Overview
Description
Scientific Research Applications
Cancer Therapeutics
(E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide and its derivatives have been studied for their potential in treating triple-negative breast cancer (TNBC). This subtype of breast cancer lacks certain receptors, making it difficult to treat. The compound has shown promise as an inhibitor of EGFR and VEGFR-2, which are associated with the progression of TNBC .
Molecular Modeling
The compound’s derivatives have been used in molecular modeling to understand their interaction with cancer-related proteins. Techniques like density functional theory, molecular docking, and molecular dynamic simulation help in identifying promising inhibitors against cancer targets .
Pharmacokinetics
In silico pharmacokinetic and drug-likeness models are applied to (E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide derivatives to predict their behavior in biological systems. These studies are crucial for assessing the potential of these compounds as therapeutic agents .
Material Science
Derivatives of (E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide have applications in material science. For instance, they can be used in the synthesis of liquid crystalline polymers, which have potential uses in displays and optical devices.
Organic Chemistry
In organic chemistry, the compound and its derivatives are valuable for synthesizing other complex molecules. They serve as building blocks in various chemical reactions and can be used to create new materials with desired properties.
Antibacterial Applications
Research has explored the antibacterial properties of (E)-N,N’-bis(4-methoxyphenyl)-N-methylmethanimidamide derivatives. These properties are particularly useful in developing new materials for wound dressing and tissue regeneration.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.
Mode of Action
This interaction could involve binding to the active sites of the target proteins, thereby modulating their activity .
Biochemical Pathways
Given the potential targets, it is plausible that it could impact pathways related to cell growth and proliferation, such as the egfr and vegfr-2 signaling pathways .
Pharmacokinetics
Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
Given its potential targets, it is likely that it could modulate cell growth and proliferation, potentially having an impact on diseases such as cancer .
properties
IUPAC Name |
N,N'-bis(4-methoxyphenyl)-N-methylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(14-6-10-16(20-3)11-7-14)12-17-13-4-8-15(19-2)9-5-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPWZBCUTGCVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N,N'-bis(4-methoxyphenyl)formamidine |
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